molecular formula C15H23ClN2OS B2521962 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride CAS No. 2034390-52-6

1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride

Cat. No. B2521962
CAS RN: 2034390-52-6
M. Wt: 314.87
InChI Key: IWSIMJLZOLRFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2OS and its molecular weight is 314.87. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

One significant application of compounds structurally related to 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride in scientific research is their potential to inhibit blood platelet aggregation. A study highlighted that certain piperidine derivatives, similar in structure, demonstrated the ability to inhibit ADP-induced aggregation of blood platelets, a crucial factor in the prevention of thrombosis. This research emphasizes the importance of structural activity relationships in developing new therapeutic agents against platelet aggregation (Grisar et al., 1976).

Antibacterial Activity

Another application area is the synthesis of piperidine derivatives with significant antibacterial properties. Studies have shown that specific reactions under microwave irradiation led to the production of compounds with notable antibacterial activity. This suggests the potential for developing new antibacterial agents from piperidine-based compounds, which could be critical in addressing antibiotic resistance issues (Merugu, Ramesh, & Sreenivasulu, 2010).

Catalytic Behavior in Ethylene Reactivity

Research into the catalytic behavior of compounds related to the target molecule towards ethylene reactivity has been conducted. These studies provide insights into how such compounds can be used in the polymer industry for the oligomerization and polymerization of ethylene, showcasing the versatility of piperidine derivatives in catalysis (Sun et al., 2007).

Corrosion Inhibition

Compounds structurally related to the target chemical have been evaluated for their effectiveness as corrosion inhibitors. This research is vital for the protection of metals against corrosion, particularly in acidic environments, which has significant implications for industrial applications. The understanding of how these compounds interact with metal surfaces can lead to the development of more effective corrosion inhibitors (Hegazy et al., 2012).

properties

IUPAC Name

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)piperidin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS.ClH/c1-12(18)17-7-2-13(3-8-17)10-16-6-4-15-14(11-16)5-9-19-15;/h5,9,13H,2-4,6-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSIMJLZOLRFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2CCC3=C(C2)C=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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